1-Cycloheptylethan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-cycloheptylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-8(10)9-6-4-2-3-5-7-9/h9H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPAGSFYXVSYTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCCCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Cycloheptylethan 1 One and Its Analogues
Established Synthetic Routes to Cycloheptyl Ketones
Traditional synthetic approaches to cycloheptyl ketones often rely on well-established reactions that build the carbon skeleton or introduce the ketone functionality through reliable, multi-step sequences.
The formation of cycloheptyl ketones can be achieved through several classical methods. One common approach is the Friedel-Crafts acylation, where an acyl group is introduced onto an aromatic ring. For cycloalkyl ketones, a related strategy involves the acylation of a cycloalkane derivative. Another fundamental method is the reaction of organometallic reagents, such as Grignard or organolithium compounds, with carboxylic acid derivatives like esters or acyl chlorides. These reactions form a new carbon-carbon bond and generate a ketone upon workup.
Ring expansion reactions, where a smaller cyclic precursor is enlarged, also represent a classical route to seven-membered rings. For instance, the Tiffeneau-Demjanov rearrangement can be employed to expand a substituted cyclohexane (B81311) derivative into a cycloheptanone (B156872). Furthermore, cycloaddition reactions, such as the [4+3] cycloaddition between a diene and an oxyallyl cation, can directly construct the seven-membered ring characteristic of cycloheptanones.
The direct synthesis of 1-cycloheptylethan-1-one often involves the transformation of a readily available precursor that already contains the requisite cycloheptyl and acetyl groups.
A primary and highly efficient method for the preparation of this compound is the oxidation of its corresponding secondary alcohol, 1-cycloheptylethan-1-ol. This transformation is a cornerstone of organic synthesis, converting the hydroxyl group into a carbonyl group without altering the carbon framework. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent depending on the desired reaction conditions, scale, and sensitivity of other functional groups.
Commonly used methods include Swern oxidation (using oxalyl chloride and DMSO), Dess-Martin periodinane (DMP) oxidation, and chromic acid-based oxidations (e.g., Jones reagent or pyridinium (B92312) chlorochromate, PCC). These reagents provide reliable routes to the target ketone. For instance, the chiral precursor (1S)-1-cycloheptylethan-1-ol can be oxidized to produce the corresponding chiral ketone, (S)-1-cycloheptylethan-1-one, often with retention of stereochemical integrity.
Table 1: Common Oxidizing Agents for the Conversion of 1-Cycloheptylethan-1-ol
| Reagent/System | Typical Conditions | Advantages |
| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM), Room Temperature | Mild, suitable for acid-sensitive compounds |
| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM), Room Temperature | Mild, non-toxic byproducts, broad applicability |
| Swern Oxidation | Oxalyl Chloride, DMSO, Triethylamine, Low Temp. | High yields, avoids heavy metals |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone (B3395972), 0°C to Room Temperature | Strong oxidant, cost-effective |
Another direct approach to forming the carbonyl group of this compound involves the reaction of a cycloheptane-derived precursor with a two-carbon acetylating agent. A documented synthesis involves the treatment of cycloheptanecarboxylic acid methyl ester with an appropriate methyl organometallic reagent. chemicalbook.com This reaction proceeds via nucleophilic acyl substitution, where the methyl group adds to the ester carbonyl, followed by elimination of the methoxy (B1213986) group to yield the target ketone. A specific example reports the synthesis of 1-cycloheptylethanone in 85% yield using a reaction in diethyl ether, starting at 0°C and refluxing for 2 hours. chemicalbook.com
Conversion of Precursors to this compound
Advanced and Catalytic Synthetic Approaches
Modern synthetic chemistry has increasingly focused on the development of more efficient and selective catalytic methods. These approaches often utilize transition metals to facilitate reactions that are difficult to achieve through classical means, offering higher yields and stereoselectivity.
Transition metal catalysis offers powerful tools for the construction of complex cyclic systems, including cycloheptyl ketones. These methods often involve cycloaddition or C-C bond formation reactions that can build the seven-membered ring with high precision.
Rhodium-catalyzed [5+2] cycloadditions of vinylcyclopropanes with alkynes are a notable example, providing rapid access to cycloheptenone structures. organic-chemistry.org These precursors can then be hydrogenated to yield the saturated cycloheptyl ketone framework. Similarly, scandium(III) triflate has been used to catalyze diazoalkane-carbonyl homologations, which can expand a cyclic ketone by one carbon, offering a route to functionalized cycloheptanones from cyclohexanone (B45756) precursors. organic-chemistry.org
More recently, samarium(II) iodide (SmI₂) has emerged as a potent catalyst for intermolecular C-C bond-forming reactions. nih.gov SmI₂-catalyzed radical cyclizations of cyclopropyl (B3062369) ketones with alkenes or alkynes provide an efficient pathway to diverse five-membered rings. nih.gov While not directly forming a seven-membered ring, the principles of using SmI₂ to engage relatively unreactive alkyl ketones in catalytic formal [3+2] cycloadditions demonstrate its utility in constructing complex, sp³-rich products. acs.org This catalytic system, sometimes enhanced with elemental samarium (Sm⁰) to prevent catalyst deactivation, is capable of coupling alkyl cyclopropyl ketones with various partners, showcasing a modern approach to ketone synthesis that could be adapted for cycloheptyl analogues. acs.org
Table 2: Examples of Advanced Catalytic Approaches to Cycloheptanoid Structures
| Catalytic System | Reaction Type | Product Type | Reference |
| Rhodium (Rh) Catalyst | [5+2] Cycloaddition | Cycloheptenones | organic-chemistry.org |
| Scandium(III) Triflate | Diazoalkane-Carbonyl Homologation | Functionalized Cycloheptanones | organic-chemistry.org |
| Samarium(II) Iodide (SmI₂) | Radical Cyclization / [3+2] Cycloaddition | Substituted Cyclopentanes | nih.govacs.org |
Transition Metal-Catalyzed Syntheses
Palladium-Copper Catalysis in Ketone Synthesis
While specific examples detailing the synthesis of this compound using palladium-copper catalysis are not prevalent in the reviewed literature, the general principles of this catalytic system are well-established for the synthesis of other ketones. This methodology typically involves the cross-coupling of an acyl donor with an organometallic reagent. The synergistic action of palladium and copper catalysts is crucial for facilitating the key steps of oxidative addition, transmetalation, and reductive elimination that constitute the catalytic cycle. The choice of ligands, solvents, and reaction conditions plays a pivotal role in optimizing the yield and purity of the resulting ketone.
Manganese-Catalyzed Cyclization Reactions of Ketones
Manganese-catalyzed reactions have emerged as a powerful tool for the construction of cyclic ketone derivatives. acs.orgacs.org These reactions often proceed via radical mechanisms, initiated by the oxidation of a starting material by a manganese(III) salt, such as manganese(III) acetate. wikipedia.org The resulting radical can then undergo intramolecular cyclization onto an unsaturated moiety within the same molecule. wikipedia.orgnih.gov For instance, Mn(III)-based oxidative free-radical cyclization of unsaturated ketones has been shown to be a versatile procedure with broad applicability. acs.org
In a specific example of manganese catalysis, a [3 + 2] cyclization of ketones with isocyanates has been achieved via inert C–H activation. acs.orgacs.org This method utilizes a trio of Me2Zn/AlCl3/AgOTf to establish the manganese catalytic cycle, leading to the formation of 3-alkylidene phthalimidines. acs.org The proposed mechanism involves the initial cyclomanganation of the ketone, followed by insertion of the isocyanate into the Mn–C bond, an intramolecular nucleophilic attack, and subsequent elimination to release the product and regenerate the active manganese species. acs.org While not a direct synthesis of a simple cycloheptyl ketone, this demonstrates the potential of manganese catalysis in complex ketone synthesis.
Manganese-mediated radical reactions typically begin with the single-electron oxidation of a carbonyl compound to an α-oxoalkyl radical. wikipedia.org This radical can then add to an olefin. wikipedia.org The fate of the resulting adduct radical is dependent on the reaction conditions. wikipedia.org In the presence of a co-oxidant like copper(II) acetate, the adduct radical can be further oxidized to a carbocation, which may then undergo elimination. wikipedia.org
Table 1: Manganese-Catalyzed [3 + 2] Cyclization of a Ketone and Isocyanate
| Entry | Ketone | Isocyanate | Catalyst System | Solvent | Temp (°C) | Time (h) | Product |
| 1 | Aromatic Ketone | Isocyanate | MnBr(CO)5, Me2Zn, AlCl3, AgOTf | DCE | 90 | 12 | 3-Alkylidene Phthalimidine |
Data synthesized from a representative manganese-catalyzed reaction. acs.org
Ruthenium(II)-Catalyzed Reductions of Prochiral Ketones (Relevance to Analogues)
The asymmetric reduction of prochiral ketones to form chiral secondary alcohols is a critical transformation in the synthesis of many pharmaceuticals and fine chemicals. nih.govresearchgate.netsemanticscholar.org Ruthenium(II) catalysts, particularly those containing chiral ligands, have proven to be highly effective for this purpose. nih.govacs.orgresearchgate.net These catalysts can achieve high enantioselectivity and chemoselectivity under various reaction conditions. nih.gov
Chiral η6-arene/N-tosylethylenediamine-Ru(II) complexes are excellent catalysts for the asymmetric hydrogenation of aromatic ketones using hydrogen gas. nih.govacs.org Active catalysts can be generated in methanol (B129727) from precursors like RuCl(S,S)-TsNCH(C6H5)CH(C6H5)NH2. nih.govacs.org This method allows for the asymmetric hydrogenation of simple ketones under acidic conditions. nih.govacs.org For example, the hydrogenation of base-sensitive 4-chromanone (B43037) derivatives can proceed with a high substrate-to-catalyst molar ratio to yield (S)-4-chromanols with 97% enantiomeric excess (ee) quantitatively. nih.govacs.org
The development of Ruthenium(II) catalysts containing BINOL-derived monodonor phosphorus-donor ligands has also been a significant advancement. researchgate.net These catalysts have been successfully applied to the asymmetric hydrogenation of various aryl/alkyl ketones, affording alcohols with up to 99% ee. researchgate.net Furthermore, cinchona alkaloid-based NNP ligands in combination with ruthenium complexes have been used for the asymmetric hydrogenation of aromatic and heteroaromatic ketones, yielding chiral alcohols with up to 99.9% ee. rsc.org
The versatility of these ruthenium-catalyzed reductions makes them highly relevant for the synthesis of chiral analogues of this compound, where the stereochemistry of the resulting alcohol is crucial for its biological activity or as a precursor for further transformations.
Table 2: Ruthenium(II)-Catalyzed Asymmetric Hydrogenation of a Prochiral Ketone
| Entry | Ketone | Catalyst | Conditions | Product | Enantiomeric Excess (ee) |
| 1 | 4-Chromanone | RuCl(S,S)-TsNCH(C6H5)CH(C6H5)NH2 | H2 (10 atm), Methanol | (S)-4-Chromanol | 97% |
| 2 | Acetophenone | Ru(II) with BINOL-derived ligand | H2 | Chiral Alcohol | up to 99% |
| 3 | Aromatic Ketone | Ru(II) with Cinchona alkaloid-derived NNP ligand | H2 | Chiral Alcohol | up to 99.9% |
Data compiled from studies on Ruthenium(II)-catalyzed asymmetric hydrogenations. nih.govacs.orgresearchgate.netrsc.org
"Green Chemistry" Principles in Ketone Synthesis
The principles of "green chemistry" are increasingly influencing the development of synthetic methodologies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. acs.orgyedarnd.cominnoget.com In the context of ketone synthesis, this has led to the exploration of innovative approaches such as continuous flow synthesis and photocatalysis. nih.govrsc.orgrsc.orgchemistryviews.org
Continuous Flow Synthesis for Functionalized Cyclobutenes (Applicability to Cycloheptyl Systems)
Continuous flow synthesis offers several advantages over traditional batch processes, including enhanced safety, better temperature control, improved mixing, and easier scalability. nih.govrsc.orguni-muenchen.de While the direct application to this compound is not explicitly detailed, the principles are transferable to cycloheptyl systems.
A notable example is the continuous flow synthesis of functionalized cyclobutenes. rsc.orgrsc.org This process involves the flash generation of short-lived lithium ynolates from α,α,α-tribromomethyl ketones and n-butyllithium at 30 °C in a very short residence time. rsc.orgrsc.org The highly reactive ynolate is then immediately used in a [2 + 2] cycloaddition reaction. rsc.orgrsc.org This approach avoids the need for cryogenic temperatures often required in batch reactions involving highly reactive species. rsc.orgrsc.org The development of modern continuous flow reactors, sometimes coupled with high-power LED technology, has made the synthesis of strained ring systems like cyclobutenes more energy-efficient and scalable. ucd.iealmacgroup.com The principles of rapid generation and immediate consumption of reactive intermediates in a continuous flow setup could be adapted for the synthesis of cycloheptyl ketones and their derivatives, potentially leading to more efficient and safer manufacturing processes.
Photocatalytic Oxidative Radical Addition for Ketone Precursors
Photocatalysis, which utilizes light to drive chemical reactions, aligns well with the principles of green chemistry by often enabling reactions to proceed under mild conditions. nih.govrsc.org Recent advances have focused on radical-based approaches for ketone synthesis starting from carboxylic acids and their derivatives. rsc.orgrsc.org
One strategy involves the photocatalytic alkylation–oxidation tandem reaction for the synthesis of diverse ketones by combining alkyl radical addition and oxidation of alkenyl borates. acs.org In this process, the photocatalyst plays a dual role in activating alkyl halides and oxidizing the borates. acs.org Another green approach is the direct synthesis of α-keton thiol esters via photocatalytic oxidative radical additions of thioic acids to alkenes. nih.gov This reaction uses an inexpensive organic photocatalyst, oxygen as a green oxidant, and visible light as a sustainable energy source, with water being the only byproduct. nih.gov
These photocatalytic methods provide pathways to ketone precursors and α-functionalized ketones, which could be adapted for the synthesis of precursors to this compound. nih.govrsc.org The use of visible light and environmentally benign oxidants makes these methods attractive from a green chemistry perspective. nih.gov
One-Pot Synthetic Strategies for Cycloalkyl Carbonyl Compounds
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. organic-chemistry.org Such strategies are highly desirable for the synthesis of cycloalkyl carbonyl compounds.
A bifunctional Pd/ZrO2 catalyst has been developed for the one-pot synthesis of 2-alkyl cycloketones from aldehydes and cycloketones. rug.nl This process involves a cascade of aldol (B89426) condensation and hydrogenation reactions. rug.nl For instance, the reaction of n-butanal with cyclohexanone over this catalyst at 140 °C yields 2-butyl cyclohexanone with high conversion and yield. rug.nl The catalyst demonstrates good stability and can be recycled multiple times. rug.nl This approach could be directly applicable to the synthesis of analogues of this compound by using cycloheptanone as the starting material.
Another example is the one-pot synthesis of γ-diketones from the conjugate addition of primary nitroalkanes to α,β-unsaturated ketones in the presence of DBU. organic-chemistry.org This method provides a streamlined route to valuable intermediates. organic-chemistry.org The development of such one-pot processes for cycloalkyl carbonyl compounds is a testament to the ongoing efforts to make organic synthesis more efficient and sustainable. scirp.orgnih.gov
Table 3: One-Pot Synthesis of 2-Alkyl Cycloketones
| Entry | Aldehyde | Cycloketone | Catalyst | Temp (°C) | Product | Yield |
| 1 | n-Butanal | Cyclohexanone | 0.2Pd/ZrO2 | 140 | 2-Butyl cyclohexanone | 76 wt% |
Data from a study on one-pot cascade synthesis. rug.nl
Synthesis of Halogenated this compound Derivatives
The synthesis of 2-bromo-1-cycloheptylethan-1-one is most commonly achieved through the α-bromination of its precursor, this compound. This reaction is a fundamental and widely utilized method in organic synthesis for the introduction of a bromine atom at the carbon atom adjacent to a carbonyl group. The process is typically carried out under acidic conditions, which facilitate the formation of an enol intermediate, the reactive species in this transformation. libretexts.org
The reaction mechanism involves the protonation of the carbonyl oxygen of this compound by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon and promotes tautomerization to the corresponding enol. This enol form, with its electron-rich carbon-carbon double bond, then acts as a nucleophile, attacking a molecule of elemental bromine (Br₂). Subsequent deprotonation of the carbonyl oxygen regenerates the carbonyl group and yields the final product, 2-bromo-1-cycloheptylethan-1-one, along with the regeneration of the acid catalyst.
Various brominating agents and reaction conditions can be employed for this transformation. A common laboratory-scale procedure involves the use of bromine in a suitable solvent, often in the presence of a catalytic amount of hydrobromic acid (HBr) or acetic acid. libretexts.org The choice of solvent can influence the reaction rate and selectivity.
An alternative and often milder approach involves the use of N-bromosuccinimide (NBS) as the brominating agent, which can sometimes offer better control and selectivity, particularly for substrates with multiple potential bromination sites. semanticscholar.orgscirp.org The reaction with NBS is also typically acid-catalyzed. scirp.org
While a direct synthesis of 2-bromo-1-cycloheptylethan-1-one from this compound is the most straightforward approach, a related synthesis for the cyclohexyl analog, 2-bromo-1-cyclohexylethanone, has been reported starting from cyclohexyl diazomethyl ketone and aqueous hydrobromic acid in hexane, affording the product in a 78% yield. chemicalbook.com This suggests that various synthetic routes can be adapted for the preparation of α-bromo ketones with a cycloalkyl moiety.
The following table summarizes a typical reaction for the synthesis of 2-bromo-1-cycloheptylethan-1-one:
| Reactant | Reagent | Solvent | Conditions | Product |
| This compound | Bromine (Br₂) | Acetic Acid | Room Temperature | 2-Bromo-1-cycloheptylethan-1-one |
Reactivity and Mechanistic Investigations of 1 Cycloheptylethan 1 One
Fundamental Reaction Pathways of Cycloheptyl Ketones
The reactions of cycloheptyl ketones such as 1-cycloheptylethan-1-one can be broadly categorized by transformations involving the carbonyl group and those affecting the cycloheptane (B1346806) ring system.
Carbonyl Group Transformations
The polarized carbon-oxygen double bond of the carbonyl group is the primary site of reactivity in this compound, making it susceptible to reduction and nucleophilic attack.
The carbonyl group of cycloheptyl ketones can be reduced to either a secondary alcohol or completely deoxygenated to form an alkane, depending on the reagents and conditions employed.
Reduction to Alcohols: The most common transformation is the reduction to the corresponding secondary alcohol, 1-cycloheptylethanol. This is typically achieved through the addition of a hydride ion (H⁻) from a reducing agent. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder, more selective reagent often used in alcoholic solvents, while LiAlH₄ is a much stronger reducing agent that must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran.
The general mechanism involves the nucleophilic attack of the hydride ion on the electrophilic carbonyl carbon, which breaks the C=O pi bond and forms a tetrahedral alkoxide intermediate. A subsequent workup step with a proton source (like water or dilute acid) protonates the alkoxide to yield the final alcohol product.
Another significant method is the Meerwein-Ponndorf-Verley (MPV) reduction, which utilizes an aluminum alkoxide, typically aluminum isopropoxide, as a catalyst in the presence of a sacrificial alcohol like isopropanol (B130326). wikipedia.orgalfa-chemistry.com This reaction is highly chemoselective for aldehydes and ketones and proceeds through a six-membered ring transition state. study.com The equilibrium-driven nature of the MPV reduction can be shifted toward the product by removing the acetone (B3395972) byproduct via distillation. organic-chemistry.org
| Reagent | Solvent(s) | Product Type | Typical Conditions |
| Sodium Borohydride (NaBH₄) | Methanol (B129727), Ethanol (B145695), Water | Secondary Alcohol | Room temperature |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF (anhydrous) | Secondary Alcohol | 0 °C to reflux, followed by aqueous workup |
| Aluminum Isopropoxide | Isopropanol | Secondary Alcohol | Reflux with distillation of acetone byproduct |
| Zinc/Mercury Amalgam (Zn(Hg)) | Concentrated HCl | Alkane | Reflux |
| Hydrazine (B178648) (N₂H₄) | KOH or KOtBu, high-boiling solvent (e.g., ethylene (B1197577) glycol) | Alkane | High temperatures (>180 °C) |
Reduction to Alkanes: Complete reduction of the carbonyl group to a methylene (B1212753) group (CH₂) yields ethylcycloheptane. This transformation requires more forcing conditions. The two classical methods for this deoxygenation are the Clemmensen reduction and the Wolff-Kishner reduction.
Clemmensen Reduction: This method involves heating the ketone with amalgamated zinc (Zn(Hg)) in the presence of concentrated hydrochloric acid. It is particularly suitable for substrates that are stable in strong acidic conditions.
Wolff-Kishner Reduction: This reaction is performed under strongly basic conditions. The ketone is first converted to a hydrazone by reacting with hydrazine (N₂H₄). The hydrazone is then heated with a strong base, such as potassium hydroxide (B78521) (KOH) or potassium tert-butoxide (KOtBu), in a high-boiling polar solvent like ethylene glycol, which causes the reduction to the alkane and the evolution of nitrogen gas.
The fundamental reactivity of the carbonyl group is its susceptibility to attack by nucleophiles. Due to the electronegativity of the oxygen atom, the carbonyl carbon carries a partial positive charge, making it an electrophile. researchgate.net A wide variety of nucleophiles can add to the carbonyl group of this compound.
The general mechanism begins with the nucleophile attacking the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. researchgate.net This intermediate is then typically protonated during a workup step to give an alcohol. For strong nucleophiles like Grignard reagents or organolithium compounds, the addition is effectively irreversible. For weaker nucleophiles, the addition can be reversible and may require acid or base catalysis.
Key examples of nucleophilic addition reactions include:
Grignard Reactions: Reaction with an organomagnesium halide (R-MgX) followed by an acidic workup results in the formation of a tertiary alcohol. For instance, reacting this compound with methylmagnesium bromide would yield 2-cycloheptylpropan-2-ol.
Cyanohydrin Formation: The addition of a cyanide ion (from sources like HCN or NaCN/H⁺) produces a cyanohydrin. This reaction is synthetically useful as the cyano group can be further hydrolyzed to a carboxylic acid or reduced to an amine.
Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) converts the carbonyl group into a carbon-carbon double bond, forming an alkene. This allows for the synthesis of complex unsaturated molecules.
Cycloheptane Ring System Reactivity
The cycloheptane ring in this compound is a saturated hydrocarbon moiety and is generally unreactive under the conditions used for carbonyl group transformations. Its reactivity is largely limited to free-radical substitution reactions, which require harsh conditions and are often unselective.
Direct substitution on the cycloheptane ring is challenging due to the chemical inertness of C-H bonds in alkanes. Unlike aromatic rings, the cycloheptane system does not undergo electrophilic or nucleophilic substitution reactions. The primary pathway for substitution is through free-radical mechanisms, typically initiated by UV light or high temperatures. masterorganicchemistry.com
Free-Radical Halogenation: In the presence of a halogen (e.g., Br₂ or Cl₂) and an initiator such as UV light, a hydrogen atom on the cycloheptane ring can be substituted with a halogen atom. ucr.edu This reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. masterorganicchemistry.comyoutube.com The reaction is generally not very selective, leading to a mixture of mono-, di-, and poly-halogenated products at various positions on the ring. The relative stability of the potential radical intermediates (tertiary > secondary > primary) can provide some regiochemical preference, but since all non-bridgehead carbons in the cycloheptyl group are secondary, a complex mixture of isomers is expected.
A different type of substitution, alpha-halogenation , occurs adjacent to the carbonyl group on the ethyl chain, not on the cycloheptane ring. This reaction proceeds via an enol or enolate intermediate under acidic or basic conditions, respectively. wikipedia.orglibretexts.org For this compound, this would lead to substitution on the methyl group, a reaction that forms the basis of the haloform reaction if the ketone is a methyl ketone. pearson.compressbooks.pub
Catalytic Transformations Involving this compound and Related Ketones
Catalysis offers powerful methods for transforming ketones like this compound with high efficiency and selectivity. These methods include catalytic hydrogenation, oxidation, and various enantioselective processes.
Catalytic Hydrogenation: This is a widely used industrial and laboratory method for reducing ketones to alcohols. The reaction involves treating the ketone with hydrogen gas (H₂) in the presence of a metal catalyst. tcichemicals.com Common heterogeneous catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), Raney nickel (Ra-Ni), and ruthenium on carbon (Ru/C). nih.govclariant.com The reaction typically requires elevated pressures of hydrogen and may require heat. It is a clean and efficient method that often results in high yields of the corresponding alcohol, 1-cycloheptylethanol.
Catalytic Oxidation (Baeyer-Villiger Oxidation): This reaction converts a ketone into an ester (or a lactone if the ketone is cyclic) using a peroxyacid or hydrogen peroxide with a catalyst. mdpi.com For an acyclic ketone like this compound, the Baeyer-Villiger oxidation involves the insertion of an oxygen atom adjacent to the carbonyl group. The regioselectivity of the insertion depends on the migratory aptitude of the groups attached to the carbonyl. In general, the group that is more capable of stabilizing a positive charge migrates preferentially. For this compound, the cycloheptyl group has a higher migratory aptitude than the methyl group, leading to the formation of cycloheptyl acetate. Various metal catalysts can be used with hydrogen peroxide to achieve this transformation under milder conditions. mdpi.comresearchgate.net
| Catalytic Transformation | Reagents | Catalyst(s) | Product |
| Hydrogenation | Hydrogen gas (H₂) | Pd/C, Pt/C, Ra-Ni, Ru/C | 1-Cycloheptylethanol |
| Baeyer-Villiger Oxidation | Peroxyacid (e.g., m-CPBA) or H₂O₂ | Lewis acids (e.g., Sc(OTf)₃), Rhenium catalysts | Cycloheptyl acetate |
| Transfer Hydrogenation (MPV) | Isopropanol | Aluminum isopropoxide, Ruthenium complexes | 1-Cycloheptylethanol |
| Enantioselective Reduction | H₂ or other hydride source | Chiral Ru-, Rh-, or Ir-based complexes | Enantioenriched (R)- or (S)-1-cycloheptylethanol |
Catalytic Enantioselective Reduction: The reduction of the prochiral this compound can be performed enantioselectively to produce a single enantiomer of the chiral 1-cycloheptylethanol. This is a highly valuable transformation in modern organic synthesis. These reactions typically employ a chiral catalyst, often a transition metal complex (e.g., ruthenium, rhodium, iridium) containing a chiral ligand. nih.govscispace.com Asymmetric transfer hydrogenation using a chiral catalyst with a hydrogen donor like isopropanol or formic acid is also a common and effective method. tcichemicals.com These catalytic systems create a chiral environment around the ketone, directing the hydride addition to one face of the carbonyl group over the other, resulting in a high enantiomeric excess (ee) of one of the alcohol enantiomers. beilstein-journals.org
Deacylative Transformations of Ketones
Deacylative transformations, which involve the cleavage of a C(sp³)–C(sp²) bond in a ketone, represent a powerful strategy in organic synthesis for modifying molecular scaffolds. For a compound such as this compound, this would entail the removal of the acetyl group to yield a functionalized cycloheptane derivative. One innovative approach to this transformation is driven by the aromatization of an in situ-formed pre-aromatic intermediate. nih.gov This method, catalyzed by an iridium/phosphine complex and promoted by a hydrazine reagent and a 1,3-diene, facilitates the cleavage of the acyl group from the ketone. nih.gov The acyl group is subsequently converted into a pyrazole, while the remaining alkyl fragment—in this case, the cycloheptyl group—can undergo further transformations. nih.gov
Another strategy for the deacylation of ketones involves the formation of gem-dihydroperoxides. nih.gov By treating the ketone with hydrogen peroxide, a stable and redox-active intermediate is formed. Subsequent single-electron-transfer (SET) reduction, often mediated by a low-valent metal complex like a Fe(II) salt, generates an alkyl radical. nih.gov In the context of this compound, this would produce a cycloheptyl radical, which can then be trapped by a suitable radicophile. This method is particularly noteworthy for its use of environmentally benign reagents. nih.gov
These deacylative processes offer novel bond disconnections that can be strategically employed in the synthesis of complex molecules from readily available ketone starting materials. nih.gov The site-selectivity of the C-C bond cleavage is a crucial aspect of these reactions, with a general preference for cleavage at more substituted or α-to-heteroatom carbons. nih.gov
Formal Cycloaddition Reactions (e.g., [3+2] cycloadditions of alkyl cyclopropyl (B3062369) ketones)
Formal cycloaddition reactions are a cornerstone of synthetic chemistry for the construction of cyclic systems. While direct examples involving this compound are not prevalent in the literature, the behavior of analogous alkyl ketones in such reactions provides significant insight. A notable example is the formal [3+2] cycloaddition of alkyl cyclopropyl ketones with alkenes and alkynes. nih.govnih.govacs.orgacs.org These reactions are valuable for creating densely substituted cyclopentane (B165970) structures, which are common motifs in bioactive compounds. nih.gov
Historically, these cycloadditions were largely limited to aryl cyclopropyl ketones. acs.org However, recent advancements have enabled the use of less reactive alkyl cyclopropyl ketones through the use of samarium(II) iodide (SmI₂) as a catalyst. nih.govnih.govacs.orgacs.org The key to this enhanced reactivity is the combination of SmI₂ with substoichiometric amounts of metallic samarium (Sm⁰), which is believed to prevent catalyst deactivation by regenerating the active catalytic species. nih.govnih.govacs.orgacs.org This catalytic system facilitates the generation of complex, sp³-rich molecular architectures. nih.govnih.govacs.orgacs.org
The mechanism of these [3+2] cycloadditions often involves radical intermediates. In photocatalytic versions of this reaction, a photoredox catalyst initiates a single-electron reduction of the ketone to form a ketyl radical anion. nih.gov This is followed by ring-opening to generate a distonic radical anion, which then engages the alkene partner in the cycloaddition. nih.gov
Below is a table summarizing representative conditions for formal [3+2] cycloadditions of alkyl cyclopropyl ketones:
| Catalyst System | Substrates | Key Features |
| SmI₂ / Sm⁰ | Alkyl cyclopropyl ketones, alkenes, alkynes | Engages less reactive alkyl ketones, prevents catalyst deactivation. nih.govnih.govacs.orgacs.org |
| Photoredox catalyst (e.g., Ru(bpy)₃²⁺) with a chiral Lewis acid | Aryl cyclopropyl ketones, alkenes | Enables enantioselective construction of cyclopentanes. nih.gov |
| Ti(salen) complex | Cyclopropyl ketones, radical-acceptor alkenes | Proceeds via a radical redox-relay mechanism, offering high diastereo- and enantioselectivity. acs.org |
Catalytic Decarbonylation Processes
Catalytic decarbonylation involves the removal of a carbonyl group as carbon monoxide (CO), providing a direct method for molecular transformations. However, the decarbonylation of unstrained ketones like this compound is challenging due to the high strength of the C-C bonds adjacent to the carbonyl group. chemrxiv.org
Research into the decarbonylation of cyclic ketones, such as cyclohexanone (B45756), has shown that platinum(II) complexes can mediate this transformation. whiterose.ac.uk These reactions can be complex, sometimes involving the cleavage of multiple carbon-carbon bonds. For instance, the decarbonylation of cyclohexanone using certain platinum complexes resulted in the formation of methane (B114726) and butane, indicating a fragmentation process coupled with transfer hydrogenation. whiterose.ac.uk
More recent developments have focused on the decarbonylation of diaryl ketones, which are also unstrained. A successful strategy employs a CeO₂-supported Cu-Pd alloy nanoparticle catalyst. chemrxiv.orgchemrxiv.org This system was found to be effective for the decarbonylation of di-2-pyridyl ketones to form 2,2'-bipyridyls. The mechanism is thought to involve the oxidative addition of the C-C bond to the palladium center, followed by CO extrusion. chemrxiv.org The presence of copper in the alloy is believed to make the palladium ensembles more electron-deficient, which facilitates the turnover-limiting CO desorption step. chemrxiv.orgchemrxiv.org
While the direct decarbonylation of this compound to form cycloheptylethane is not a commonly reported transformation, these studies on related unstrained ketones highlight the potential for such a reaction, likely requiring specialized catalytic systems to overcome the high activation barrier of C-C bond cleavage.
Mechanistic Studies in Reactions of Cycloheptyl Ketones
Investigation of Reaction Intermediates (e.g., Ketyl Radicals)
Ketyl radicals are crucial reactive intermediates in many reactions of ketones, including those involving cycloheptyl ketones. nih.govresearchgate.net These species are typically formed through a single-electron transfer (SET) reduction of the carbonyl group. nih.govresearchgate.net The formation of a ketyl radical effectively inverts the normal reactivity of the carbonyl carbon, transforming it from an electrophilic center to a nucleophilic radical. nih.gov
The generation of ketyl radicals from unactivated aliphatic ketones has traditionally required strong reducing agents like samarium diiodide or dissolving metals. mit.edu However, recent advancements have enabled their catalytic generation using methods such as photoredox catalysis. mit.eduacs.org For instance, organic photoredox catalysts can facilitate the reductive coupling of aliphatic ketones with styrenes, proceeding through a ketyl radical intermediate. mit.edu
In the context of cycloaddition reactions, such as the [3+2] cycloadditions of cyclopropyl ketones, the initial photoreduction of the ketone leads to a ketyl radical anion. nih.gov This intermediate can then undergo further transformations, such as ring-opening, to generate a species that drives the subsequent bond-forming steps of the reaction. nih.gov Mechanistic studies, including the use of deuterium-labeled substrates, have provided evidence for the involvement of these radical intermediates and have helped to elucidate the rate-limiting steps of such processes. nih.gov
The table below outlines various methods for generating ketyl radicals from ketones:
| Method | Reagents/Catalysts | Key Features |
| Classical Metal Reductants | SmI₂, Na, K | Stoichiometric, powerful reducing agents. nih.govmit.edu |
| Photoredox Catalysis | Organic dyes, transition metal complexes (e.g., Ru, Ir) | Catalytic generation under mild conditions. mit.eduacs.org |
| Pyridine-boryl Radicals | Pyridine-boryl radical precursors | Metal-free generation of ketyl radicals. nih.gov |
Role of Steric Hindrance and Conformational Effects on Reactivity
The cycloheptyl group in this compound introduces significant steric bulk and conformational flexibility, which play a critical role in its reactivity. Unlike the well-defined chair conformation of cyclohexane (B81311), cycloheptane exists as a dynamic equilibrium of several low-energy conformations, primarily the twist-chair and chair forms. This flexibility can influence the accessibility of the carbonyl group to incoming reagents.
Steric hindrance, the repulsive interaction that occurs when non-bonded atoms are forced into close proximity, can significantly affect reaction rates. spcmc.ac.inmsu.edu For ketones, the presence of bulky groups adjacent to the carbonyl carbon, such as the cycloheptyl group, can hinder the approach of nucleophiles. reddit.comechemi.com This generally makes ketones less reactive towards nucleophilic addition than aldehydes, which have a less sterically demanding hydrogen atom attached to the carbonyl. reddit.comechemi.com
Conformational effects also dictate the stereochemical outcome of reactions. In cyclic systems, substituents can occupy axial or equatorial positions, which have different steric environments. spcmc.ac.inmsu.edu While the cycloheptyl ring is more flexible than a cyclohexane ring, the principle remains that the spatial arrangement of the cycloheptyl group relative to the acetyl group will influence the trajectory of reagent approach, potentially leading to diastereoselectivity in reactions at the carbonyl carbon or the alpha-carbon. Studies on cyclohexyl esters have shown that both steric and electronic effects (like hyperconjugation) determine the preferred conformation, which in turn affects reactivity. nih.gov For this compound, the conformational preferences of the cycloheptyl ring will similarly modulate the steric environment around the reactive carbonyl center. nih.gov
Enantioselectivity in Catalytic Processes
Achieving enantioselectivity in catalytic reactions involving prochiral ketones like this compound is a significant goal in asymmetric synthesis. This is typically accomplished by using chiral catalysts, which can be chiral Lewis acids, organocatalysts, or transition metal complexes with chiral ligands.
A prominent example where enantioselectivity has been successfully controlled in reactions of similar ketones is the asymmetric [3+2] photocycloaddition of aryl cyclopropyl ketones. nih.gov In this process, a dual-catalyst system is employed, combining a transition metal photoredox catalyst with a chiral Lewis acid. The chiral Lewis acid coordinates to the ketone carbonyl, creating a chiral environment that directs the approach of the reacting partner, leading to the formation of one enantiomer of the product in excess. nih.gov
Similarly, enantioselective transannular ketone-ene reactions have been developed using chiral chromium(III) tridentate Schiff base complexes as catalysts. nih.gov These catalysts facilitate the cyclization of keto-olefins to produce enantioenriched bicyclic alcohols. nih.gov Organocatalysis has also emerged as a powerful tool for asymmetric transformations of ketones. For example, chiral imidazolidinones have been used to catalyze the enantioselective Diels-Alder reaction of α,β-unsaturated ketones. princeton.edu
The success of these enantioselective processes relies on the ability of the chiral catalyst to effectively discriminate between the two enantiotopic faces of the ketone carbonyl or an enolate intermediate. The steric bulk of the cycloheptyl group in this compound would be a critical factor in the degree of enantioselectivity achieved, as it would interact with the chiral catalyst to amplify the energetic difference between the diastereomeric transition states.
Proposed Mechanisms for Specific Transformations (e.g., SmI2-catalyzed reactions)
While direct mechanistic studies specifically investigating this compound in samarium(II) iodide (SmI2)-catalyzed reactions are not extensively detailed in the reviewed literature, a proposed mechanism can be extrapolated from well-established precedents with analogous ketones. nih.govwikipedia.orgacs.org The prevailing mechanism for SmI2-catalyzed transformations, particularly those involving ketones, is a radical relay process initiated by a single electron transfer (SET). nih.govlibretexts.orglibretexts.org This catalytic cycle avoids the need for stoichiometric metallic co-reductants, which is a significant advantage in synthetic chemistry. rsc.orgscilit.com
The proposed catalytic cycle for a hypothetical SmI2-catalyzed reaction involving this compound, for instance in a coupling reaction with an alkyne, is outlined below. This mechanism is based on detailed studies of similar alkyl and aryl ketones. nih.govacs.org
Step 1: Formation of the Ketyl Radical
The reaction is initiated by a single electron transfer from the SmI2 catalyst to the carbonyl group of this compound. This reversible step results in the formation of a samarium ketyl radical anion intermediate. nih.govwikipedia.org The formation of this intermediate is a crucial step that initiates the radical cascade. nih.gov
Step 2: Radical Transformation
The highly reactive ketyl radical can then undergo various transformations. In the context of an intermolecular coupling with an alkyne, the radical would add to the alkyne to form a new carbon-carbon bond, generating a vinyl radical. nih.gov
Step 3: Cyclization and Rebound
The newly formed vinyl radical can then cyclize onto the samarium enolate. This "rebound" step forms a new samarium ketyl radical. nih.gov
Step 4: Catalyst Regeneration
The final step involves a back electron transfer from the newly formed ketyl radical to the Sm(III) center, which regenerates the Sm(II) catalyst and releases the final product. nih.gov This turnover is essential for the catalytic nature of the reaction. nih.gov
The table below summarizes the key steps in the proposed radical relay mechanism for the SmI2-catalyzed transformation of this compound.
| Step | Description | Key Intermediates |
| 1 | Single Electron Transfer (SET) | This compound, SmI2, Samarium ketyl radical |
| 2 | Intermolecular Radical Addition | Samarium ketyl radical, Alkyne, Vinyl radical |
| 3 | Cyclization/Rebound | Vinyl radical, Samarium enolate, New samarium ketyl radical |
| 4 | Catalyst Regeneration | New samarium ketyl radical, Sm(III) species, Final product, SmI2 |
It is important to note that the efficiency and feasibility of such a catalytic cycle with this compound would be influenced by factors such as the stability of the radical intermediates and the reaction conditions. acs.org While the cycloheptyl group is not as strained as the cyclopropyl groups often used to "spring-load" these reactions, the general principles of the SmI2-catalyzed radical relay mechanism are expected to apply. wikipedia.orgrsc.org
Stereochemical Considerations in 1 Cycloheptylethan 1 One Chemistry
Chiral Properties of 1-Cycloheptylethan-1-one and its Derivatives
The carbon atom of the carbonyl group in this compound is prochiral. Nucleophilic attack on this sp²-hybridized carbon leads to the formation of a new stereocenter, resulting in chiral products. The stereochemical course of such reactions is of paramount importance in asymmetric synthesis.
Enantiomeric Forms and their Significance in Asymmetric Synthesis
The reduction of the carbonyl group in this compound, for instance, can lead to the formation of two enantiomers of 1-cycloheptylethan-1-ol: (R)-1-cycloheptylethan-1-ol and (S)-1-cycloheptylethan-1-ol. The selective synthesis of one enantiomer over the other is a key objective in asymmetric synthesis, as different enantiomers of a chiral molecule often exhibit distinct biological activities.
The synthesis of enantiomerically enriched or pure compounds is crucial in the pharmaceutical and agrochemical industries. Chiral alcohols derived from this compound can serve as valuable building blocks for the synthesis of more complex chiral molecules. The stereochemical purity of these building blocks directly impacts the stereochemistry and, consequently, the efficacy and safety of the final products.
Stereochemical Outcome of Key Reactions
The stereochemical outcome of reactions involving this compound is dictated by the facial selectivity of the approaching reagent. Due to the steric bulk of the cycloheptyl group, the two faces of the planar carbonyl group (the Re and Si faces) are diastereotopic. Preferential attack on one face over the other leads to a diastereomeric or enantiomeric excess of one product.
Several factors influence this facial selectivity, including the nature of the reagent, the reaction conditions, and the presence of chiral auxiliaries or catalysts. For example, in the asymmetric reduction of ketones, chiral catalysts can coordinate to the carbonyl oxygen, effectively blocking one face and directing the hydride attack to the other, leading to high enantioselectivity.
Influence of Stereochemistry on Reactivity and Selectivity
The inherent stereochemistry of this compound and its derivatives plays a crucial role in determining the reactivity and selectivity of subsequent chemical transformations. The conformational bias of the cycloheptyl ring, in particular, can create a sterically demanding environment that directs the approach of incoming reagents.
Diastereoselectivity in Nucleophilic Additions to Conformationally Biased Ketones
The flexible seven-membered ring of this compound can adopt several conformations, with the chair and boat forms being the most stable. The specific conformation adopted can significantly influence the diastereoselectivity of nucleophilic additions. The large cycloheptyl group can effectively shield one face of the carbonyl group, leading to preferential attack from the less hindered face.
This principle is well-described by models such as the Felkin-Anh model, which predicts the stereochemical outcome of nucleophilic attack on α-chiral ketones. According to this model, the largest substituent at the α-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions in the transition state. In the case of this compound, the bulky cycloheptyl group would be considered the "large" group, thus directing the nucleophile to the opposite face.
The diastereoselectivity of such reactions can be quantified by the diastereomeric ratio (d.r.), which is the ratio of the amounts of the two diastereomeric products formed. High diastereoselectivity is often observed in reactions of conformationally biased ketones with organometallic reagents or bulky reducing agents.
Table 1: Predicted Diastereoselectivity in Nucleophilic Additions to this compound based on the Felkin-Anh Model
| Nucleophile (Nu⁻) | Major Diastereomer | Predicted Diastereomeric Ratio (d.r.) |
| CH₃MgBr | (R)- or (S)-1-Cycloheptyl-1-phenylethanol | High |
| LiAlH₄ | (R)- or (S)-1-Cycloheptylethanol | Moderate to High |
| NaBH₄ | (R)- or (S)-1-Cycloheptylethanol | Moderate |
Note: The absolute configuration of the major diastereomer depends on the specific conformation of the cycloheptyl ring and the nature of the other substituents.
Stereocontrol in Ring-Forming Reactions (e.g., Intramolecular Diels-Alder)
The stereochemistry of this compound derivatives can also exert significant control in intramolecular ring-forming reactions, such as the intramolecular Diels-Alder (IMDA) reaction. In an IMDA reaction, the diene and dienophile are part of the same molecule, and the stereochemistry of the existing chiral centers can dictate the facial selectivity of the cycloaddition.
If a derivative of this compound is prepared where the cycloheptyl group is attached to a diene or dienophile moiety, its steric bulk can influence the approach of the other reacting partner. This can lead to the formation of a specific diastereomer of the cyclic product with high selectivity. The conformational preferences of the cycloheptyl ring in the transition state of the cyclization will be a key determinant of the stereochemical outcome.
Mechanistic Aspects of Stereoselectivity
The stereoselectivity observed in reactions of this compound can be rationalized by considering the transition state geometries of the competing reaction pathways. The difference in the activation energies of the transition states leading to the different stereoisomeric products determines the stereochemical outcome.
In nucleophilic additions, the Bürgi-Dunitz trajectory describes the preferred angle of approach of the nucleophile to the carbonyl carbon. Steric hindrance from the cycloheptyl group can force the nucleophile to approach from a less hindered trajectory, leading to the observed stereoselectivity. Computational studies can be employed to model these transition states and predict the most likely stereochemical outcome.
For catalyzed reactions, the mechanism of stereoselectivity involves the formation of a chiral catalyst-substrate complex. The catalyst creates a chiral environment around the reactive center, and non-covalent interactions, such as steric repulsion and hydrogen bonding, between the substrate and the catalyst favor one transition state over the others. This leads to the preferential formation of one enantiomer or diastereomer.
Lack of Specific Research Data on Stereochemical Aspects of this compound
A thorough review of available scientific literature reveals a significant gap in detailed research specifically addressing the stereochemical considerations of this compound. While the fundamental principles of stereochemistry, including transition state analysis, elimination reactions, and nucleophilic substitution reactions, are well-established in organic chemistry, specific studies applying these concepts directly to this compound are not readily found in published research.
Consequently, a detailed, evidence-based discussion on the "Transition State Analysis in Chiral Induction," the "Stereochemistry of Elimination Reactions (e.g., E2 mechanism)," and the "Stereochemistry of Nucleophilic Substitution Reactions (e.g., SN1 mechanism)" for this particular compound cannot be provided at this time. To present such an analysis would require speculation and generalization from other, non-identical chemical systems, which would not meet the standards of scientific accuracy for an article focused solely on this compound.
Further experimental and computational research is needed to elucidate the specific stereochemical behavior of this compound in the contexts outlined. Such studies would be necessary to generate the specific data required for a comprehensive and accurate article on this topic.
Conformational Analysis and Dynamics of Cycloheptyl Ketones
Conformational Landscape of the Cycloheptane (B1346806) Ring
The cycloheptane ring is significantly more flexible than its smaller counterpart, cyclohexane (B81311). This flexibility gives rise to a number of possible conformations. While a planar conformation is ruled out due to severe angle and torsional strain, the ring puckers to achieve more stable arrangements.
Unlike cyclohexane, where the chair conformation is the undisputed global energy minimum, cycloheptane exists as a dynamic equilibrium of several low-energy conformers. The two most important families of conformations are the chair and boat forms. However, the true energy minima are not the symmetrical chair and boat conformations themselves, but rather their distorted, lower-symmetry versions: the twist-chair (TC) and the twist-boat (TB). researchgate.net
The chair and boat forms are unstable due to the repulsion between eclipsing CH₂ groups and are considered transition states that connect pairs of twist-chair and twist-boat conformations, respectively. researchgate.net The twist-chair conformation is generally considered the most stable form for cycloheptane. scispace.comlibretexts.org The twist-boat conformation is also a stable energy minimum, but it is slightly higher in energy than the twist-chair. scispace.com Molecular mechanics calculations suggest that the twist-chair form is the most stable conformation for an isolated methylene (B1212753) cycloheptane. scispace.com
| Conformation Family | Specific Conformer | Relative Stability |
| Chair | Twist-Chair (TC) | Most Stable (Energy Minimum) |
| Chair (C) | Less Stable (Transition State) | |
| Boat | Twist-Boat (TB) | Less Stable than TC (Energy Minimum) |
| Boat (B) | Least Stable (Transition State) |
This table provides a qualitative comparison of the stability of the main cycloheptane conformations.
The various conformations of cycloheptane are not static but are in rapid equilibrium, interconverting through processes known as pseudorotation. The energy barriers for these interconversions are relatively low, highlighting the ring's high degree of flexibility. The activation energy required to interconvert various monosubstituted cycloheptane conformations is estimated to be only about 3 kcal/mol. libretexts.org For the parent cycloheptane, access to the dynamic pseudorotational platform from the chair conformer requires an activation energy of approximately 3.5 kcal/mol, making it a highly fluxional molecule. biomedres.us
| Process | Energy Barrier (kcal/mol) |
| Interconversion of monosubstituted cycloheptane conformations | ~ 3.0 libretexts.org |
| Chair to pseudorotation platform (cycloheptane) | ~ 3.5 biomedres.us |
This table presents the approximate energy barriers for conformational changes in the cycloheptane ring.
Interplay Between Ring Conformation and Carbonyl Group Orientation
The introduction of an acetyl group to the cycloheptane ring, as in 1-cycloheptylethan-1-one, adds another layer of complexity to the conformational analysis. The orientation of the carbonyl group relative to the ring is not fixed and will be influenced by the ring's conformation, and vice-versa.
The reactivity of cyclic ketones can be significantly influenced by the dihedral angles within the ring structure. In cyclohexanone (B45756), for instance, the sp² hybridized carbonyl carbon forces a bond angle of approximately 120°, which introduces angle strain into the six-membered ring that prefers angles closer to 109.5°. quora.com This strain can increase the ketone's reactivity compared to its open-chain counterparts. quora.com
For a cycloheptyl ketone, the orientation of the carbonyl group and the adjacent C-C bonds (defined by dihedral angles) will affect the accessibility of the carbonyl carbon to nucleophiles. Different ring conformations (twist-chair vs. twist-boat) will present different steric environments around the carbonyl group. A reagent will typically approach from the least hindered side, a principle known as steric approach control. The specific dihedral angles in the lowest energy conformer of this compound will therefore play a critical role in determining the stereochemical outcome of its reactions.
Ketyl radicals, or ketyl radical anions, are formed by the single-electron reduction of a carbonyl group. rsc.org These reactive intermediates are pivotal in various carbon-carbon bond-forming reactions. rsc.org The formation of a ketyl radical anion from a cycloheptyl ketone like this compound would introduce a radical center and a negative charge, which could influence the conformational equilibrium of the seven-membered ring.
The geometry around the former carbonyl carbon changes upon reduction, which will alter the steric and electronic interactions within the ring. The conformational preference of the cycloheptane ring in the resulting ketyl radical anion may differ from that of the parent ketone. This change in conformational equilibrium could, in turn, affect the subsequent reaction pathways of the radical anion, influencing the stereoselectivity of coupling or cyclization reactions. While specific studies on cycloheptyl ketyl radical anions are scarce, the principles of radical reactivity and conformational control are expected to apply.
Experimental Techniques for Conformational Elucidation
A variety of experimental techniques are employed to unravel the complex conformational behavior of seven-membered rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying the dynamic conformational equilibria of molecules in solution. acs.org By analyzing coupling constants and chemical shifts, often at variable temperatures, it is possible to determine the populations of different conformers. nih.gov For cycloheptane derivatives, low-temperature NMR studies have been instrumental in identifying the predominant twist-chair conformation and in measuring the energy barriers for ring inversion. acs.org
X-ray Crystallography: This technique provides a precise three-dimensional structure of a molecule in the solid state. wikipedia.orgresearchgate.net It can definitively establish the conformation of a cycloheptyl derivative in a crystal, offering a static snapshot of one of the possible low-energy conformers. nih.gov This information is invaluable for understanding the intrinsic conformational preferences of the molecule, although it's important to recognize that the solid-state conformation may not be the most abundant one in solution.
Computational Methods: Theoretical calculations, such as molecular mechanics and quantum mechanics (e.g., DFT), are widely used to map the potential energy surface of flexible molecules like cycloheptane. biomedres.usacs.org These methods can calculate the relative energies and geometries of different conformers and the energy barriers between them, providing detailed insights that complement experimental data. biomedres.us
Spectroscopic Probes (e.g., Electron Paramagnetic Resonance (EPR) of Ketyls)
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying molecules with unpaired electrons. Ketyls, which are radical anions formed by the one-electron reduction of a ketone, are paramagnetic and thus amenable to EPR studies. The analysis of the EPR spectrum of the ketyl radical of this compound can provide detailed information about the distribution of the unpaired electron and, by extension, the conformation of the cycloheptyl ring.
The hyperfine coupling constants (hfs) observed in an EPR spectrum arise from the interaction of the unpaired electron with magnetic nuclei (e.g., ¹H and ¹³C) within the radical. The magnitude of these coupling constants is highly sensitive to the geometric relationship between the p-orbital containing the unpaired electron and the coupled nucleus.
For the ketyl of a cycloheptyl ketone, the hyperfine splittings from the protons on the cycloheptyl ring would be particularly informative. The dihedral angle between the C-H bond and the p-orbital on the carbonyl carbon significantly influences the β-proton hyperfine coupling. By analyzing these couplings, it is possible to deduce the preferred conformations of the seven-membered ring.
Table 1: Hypothetical Hyperfine Coupling Constants for a Cycloheptyl Ketyl Radical in a Twist-Chair Conformation
| Proton Position | Dihedral Angle (θ) | Expected Hyperfine Coupling (Gauss) |
| α-proton (acetyl) | N/A | ~15-20 G |
| β-protons (ring) | Varies | 0 - 10 G |
| γ-protons (ring) | Varies | < 1 G |
Note: This table is illustrative and based on general principles of EPR spectroscopy of organic radicals. Actual values would need to be determined experimentally.
X-ray Crystallography of Related Cycloalkyl Ketones
X-ray crystallography is an indispensable tool for determining the precise three-dimensional structure of molecules in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be generated, revealing the atomic positions, bond lengths, bond angles, and torsional angles of the molecule.
While a crystal structure for this compound itself has not been reported, studies on related cycloheptanone (B156872) derivatives provide valuable insights into the likely solid-state conformation. For example, the crystal structures of various substituted cycloheptanones have been determined, often revealing the cycloheptane ring in a twist-chair conformation, which is generally considered to be the most stable conformation for cycloheptane and its derivatives in both the solid state and in solution. researchgate.net
The introduction of the acetyl group in this compound would be expected to influence the conformational preference of the cycloheptyl ring to minimize steric interactions. Molecular mechanics calculations on related systems, such as α-chloro derivatives of dibenzo[a,c]cyclohepten-6-one, have indicated that the seven-membered ring possesses a degree of flexibility comparable to that of cyclohexanone. cdnsciencepub.com
In a hypothetical crystal structure of this compound, it is anticipated that the cycloheptyl ring would adopt a twist-chair conformation. The acetyl group would likely occupy a position that minimizes steric hindrance with the ring protons. The precise bond lengths and angles would be influenced by the electronic effects of the carbonyl group and any intermolecular interactions in the crystal lattice.
Table 2: Typical Bond Distances and Angles in Cycloalkyl Ketones Determined by X-ray Crystallography
| Bond/Angle | Typical Value |
| C-C (ring) | 1.52 - 1.55 Å |
| C=O | 1.20 - 1.23 Å |
| C-C=O | 118 - 122° |
| O=C-C | 118 - 122° |
Note: These values are generalized from crystallographic data of various cycloalkyl ketones and serve as a reference.
The study of cyclohexanone derivatives by X-ray diffraction has shown that substituents on the ring can significantly affect the ring's geometry. iucr.org Similarly, for this compound, the acetyl group would play a crucial role in determining the final solid-state conformation.
Computational and Theoretical Studies on 1 Cycloheptylethan 1 One
Quantum Mechanical Approaches for Structure and Energy
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and, consequently, the geometry and energy of a molecule.
Ab Initio and Density Functional Theory (DFT) Calculations
Ab initio and Density Functional Theory (DFT) are two of the most prevalent quantum mechanical methods used in computational chemistry. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. Common ab initio approaches include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, with accuracy generally increasing with the complexity of the method.
DFT, on the other hand, is based on the principle that the energy of a molecule can be determined from its electron density. This approach has gained immense popularity due to its favorable balance of computational cost and accuracy. A variety of functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), are used in conjunction with a basis set (e.g., 6-31G* or cc-pVDZ) to approximate the exchange and correlation energies.
For a molecule like 1-Cycloheptylethan-1-one, DFT calculations, particularly with the B3LYP functional, are well-suited to predict its geometric parameters (bond lengths, bond angles, and dihedral angles) and thermodynamic properties. These calculations would typically be performed in the gas phase to understand the intrinsic properties of the isolated molecule, and solvent effects can be incorporated using continuum models like the Polarizable Continuum Model (PCM).
Table 1: Representative Theoretical Methods for Studying this compound
| Method Type | Abbreviation | Description | Typical Application |
|---|---|---|---|
| Ab Initio | HF | Hartree-Fock | Initial geometry optimizations |
| Ab Initio | MP2 | Møller-Plesset 2nd order perturbation theory | More accurate energy calculations |
Conformational Energy Calculations and Global Minima Determination
The flexible seven-membered cycloheptyl ring in this compound can adopt several low-energy conformations, primarily variations of the twist-chair and chair forms. The orientation of the acetyl group relative to the ring further increases the number of possible conformers. Identifying the global minimum energy structure, which is the most stable conformation, is crucial as it represents the predominant form of the molecule at equilibrium.
Computational chemists employ a systematic conformational search to identify all possible low-energy structures. This involves generating a multitude of starting geometries and optimizing each one to the nearest local minimum on the potential energy surface. The relative energies of these optimized conformers are then compared to determine the global minimum. For this compound, the primary conformations of the cycloheptyl ring would be the twist-chair and chair, with the acetyl group in various pseudo-axial and pseudo-equatorial positions.
The relative energies of these conformers are influenced by a combination of factors, including angle strain, torsional strain, and non-bonded steric interactions. Quantum mechanical calculations, often at the DFT level, are used to accurately compute these energy differences.
Table 2: Hypothetical Relative Energies of this compound Conformers (Calculated using DFT)
| Conformer (Cycloheptyl Ring) | Acetyl Group Orientation | Relative Energy (kcal/mol) |
|---|---|---|
| Twist-Chair | Pseudo-equatorial | 0.00 |
| Twist-Chair | Pseudo-axial | 1.5 |
| Chair | Pseudo-equatorial | 0.8 |
| Chair | Pseudo-axial | 2.5 |
| Boat | Pseudo-equatorial | 3.2 |
| Boat | Pseudo-axial | 4.5 |
Note: This table is illustrative and based on general principles of cycloalkane conformational analysis. Actual values would require specific calculations.
Computational Modeling of Reaction Mechanisms and Kinetics
Beyond static molecular structures, computational chemistry is instrumental in elucidating the pathways of chemical reactions. By modeling the transition states and intermediates, researchers can gain a deep understanding of reaction mechanisms and predict their kinetics and stereochemical outcomes.
Transition State Characterization and Activation Energies
A chemical reaction proceeds from reactants to products via a high-energy transition state. Locating the geometry of this transition state and calculating its energy are central to understanding the reaction's feasibility. Computational methods are used to find the first-order saddle point on the potential energy surface that corresponds to the transition state. This is a structure that is a minimum in all vibrational modes except for one, which corresponds to the motion along the reaction coordinate.
For this compound, a common reaction to model would be the nucleophilic addition to the carbonyl group. The transition state for this reaction would involve the partial formation of a bond between the nucleophile and the carbonyl carbon, and the partial breaking of the carbon-oxygen pi bond. The activation energy (ΔG‡) is the difference in free energy between the transition state and the reactants. A lower activation energy corresponds to a faster reaction rate.
Ligand Binding and Catalytic Cycle Modeling
In many reactions, this compound may interact with a catalyst, often a metal complex. Computational modeling can be used to study the binding of the ketone to the catalyst (ligand binding) and to map out the entire catalytic cycle. This involves calculating the structures and energies of all intermediates and transition states in the cycle. Such studies are crucial for understanding how the catalyst functions and for designing more efficient catalysts. For instance, in a catalyzed reduction of the ketone, the model would include the coordination of the carbonyl oxygen to the metal center, the transfer of a hydride, and the release of the resulting alcohol.
Prediction of Stereoselectivity and Enantiomeric Excess
When a reaction can produce more than one stereoisomer, predicting the stereoselectivity is a key challenge. For the addition of a nucleophile to the prochiral carbonyl carbon of this compound, two enantiomeric products can be formed. The facial selectivity of the attack (from the Re or Si face) is determined by the relative energies of the two diastereomeric transition states leading to the two products.
The conformational flexibility of the cycloheptyl ring plays a significant role in determining the steric environment around the carbonyl group. The lowest energy conformer of the ketone will likely dictate the preferred direction of nucleophilic attack. By calculating the activation energies for the formation of both stereoisomers, the enantiomeric excess (ee) can be predicted using the following relationship derived from transition state theory:
ΔΔG‡ = -RT ln(er)
where ΔΔG‡ is the difference in the free energies of activation of the two competing pathways, R is the gas constant, T is the temperature, and er is the enantiomeric ratio.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
Advanced Computational Techniques
Advanced computational techniques, including molecular dynamics simulations and molecular docking studies, offer powerful tools to investigate the behavior of this compound at an atomic level. These methods provide insights into the molecule's conformational dynamics and its potential interactions with biological macromolecules, which are crucial for understanding its chemical reactivity and potential biological activity.
Molecular Dynamics Simulations (Potential for Conformational Dynamics)
Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of this compound, revealing the dynamic nature of its seven-membered cycloheptyl ring. The flexibility of the cycloheptane (B1346806) ring allows it to adopt several low-energy conformations, such as the twist-chair and chair forms. The presence of the ethanone (B97240) substituent introduces additional complexity to this landscape.
MD simulations would likely reveal rapid interconversions between different ring conformations. The energy barriers between these conformations could be calculated, providing a quantitative measure of the molecule's flexibility. The conformational preferences of the acetyl group relative to the cycloheptyl ring would also be a key area of investigation. For instance, the orientation of the carbonyl group can significantly influence the molecule's polarity and steric profile.
A hypothetical energy landscape for the primary conformations of the cycloheptyl ring in this compound, based on studies of similar cycloheptane derivatives, is presented below. This table illustrates the potential relative energies and dihedral angles that could be explored through MD simulations.
| Conformation | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (°) |
| Twist-Chair | 0.0 | C1-C2-C3-C4 ≈ 55, C4-C5-C6-C7 ≈ -80 |
| Chair | 1.5 - 2.5 | C1-C2-C3-C4 ≈ 60, C4-C5-C6-C7 ≈ 60 |
| Boat | 2.5 - 3.5 | C1-C7-C6-C5 ≈ 0, C2-C3-C4-C5 ≈ 0 |
| Twist-Boat | 3.0 - 4.0 | C1-C7-C6-C5 ≈ 30, C2-C3-C4-C5 ≈ 30 |
Note: The data in this table is illustrative and based on general findings for cycloheptane systems; specific values for this compound would require dedicated computational studies.
The results of such simulations would be crucial for understanding how the shape of this compound fluctuates over time, which has direct implications for its interaction with other molecules, including potential enzyme targets.
Molecular Docking Studies (Relevance to Enzyme-Substrate Interactions)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies can provide valuable insights into its potential interactions with enzyme active sites. Given its ketone functionality, enzymes such as ketoreductases or cytochrome P450s could be relevant targets to explore.
Docking simulations would involve placing this compound into the binding pocket of a target enzyme and evaluating the binding affinity based on a scoring function. This process can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the enzyme-substrate complex. For example, the carbonyl oxygen of this compound could act as a hydrogen bond acceptor with amino acid residues like tyrosine or serine in an enzyme's active site. The cycloheptyl group, being nonpolar, would likely favor interactions with hydrophobic residues such as leucine, valine, and isoleucine.
A hypothetical summary of a molecular docking study of this compound with a generic ketoreductase enzyme is presented below. This table highlights the types of interactions and the potential binding energy that might be observed.
| Parameter | Value | Interacting Enzyme Residues (Hypothetical) |
| Binding Affinity (kcal/mol) | -5.0 to -8.0 | Tyr152, Ser120, Leu98, Val198 |
| Hydrogen Bonds | 1-2 | Carbonyl oxygen with Tyr152 and Ser120 |
| Hydrophobic Interactions | Numerous | Cycloheptyl ring with Leu98 and Val198 |
Note: The data in this table is hypothetical and serves to illustrate the potential outcomes of a molecular docking study. Actual results would depend on the specific enzyme target.
The insights gained from molecular docking studies are particularly relevant for understanding the potential metabolism of this compound and for designing derivatives with enhanced or inhibited interactions with specific enzymes. These studies can guide further experimental work by predicting which enzymes are most likely to interact with the compound and by suggesting modifications to the molecule's structure to alter these interactions.
Derivatives, Analogues, and Advanced Applications in Chemical Synthesis
Structural Modifications and their Impact on Reactivity and Selectivity
The impact of varying the alkyl chain length on the cycloheptyl moiety of ketones is an area that influences steric hindrance and electronic effects, thereby affecting reaction outcomes. While specific studies on derivatives of 1-cycloheptylethan-1-one with varied alkyl chains on the cycloheptyl ring are not extensively documented, general principles suggest that increasing the length and branching of alkyl substituents would sterically hinder the approach of reagents to the carbonyl group. This can be advantageous in directing reactions to other parts of the molecule or in achieving specific stereoselectivities.
Table 1: Predicted Impact of Alkyl Chain Variation on Reactivity
| Alkyl Chain Modification on Cycloheptyl Ring | Predicted Impact on Carbonyl Reactivity | Predicted Impact on Selectivity |
| Short, unbranched (e.g., methyl, ethyl) | Minor steric hindrance, minimal electronic effect. | May slightly favor attack from the less hindered face. |
| Long, unbranched (e.g., n-hexyl, n-octyl) | Increased steric bulk, potentially slowing reaction rates. | Could enhance diastereoselectivity in reactions at or near the ring. |
| Branched (e.g., isopropyl, tert-butyl) | Significant steric hindrance, likely reducing reaction rates considerably. | Can lead to high levels of stereocontrol by blocking one face of the molecule. |
Further empirical data from dedicated studies on these specific derivatives are required to confirm these predictions.
The introduction of additional functional groups onto the this compound scaffold can dramatically alter its chemical behavior and open new avenues for its use in synthesis. Functionalization can occur at the cycloheptyl ring or the ethanone (B97240) side chain. For instance, the introduction of an amino group can transform the ketone into a precursor for various heterocyclic compounds. The synthesis of 2-Amino-1-cycloheptylethan-1-one hydrochloride has been noted, indicating its availability as a building block.
Similarly, functionalization at the alpha-position to the carbonyl group is a common strategy to create versatile intermediates. springernature.comchemistryviews.orgresearchgate.net Methods for the direct β-functionalization of cyclic ketones have also been developed, which could potentially be applied to this compound to introduce substituents at the β-position of the cycloheptyl ring. nih.gov The reactivity of these functionalized derivatives would be highly dependent on the nature and position of the introduced group.
This compound as a Synthetic Building Block
The structure of this compound, featuring a seven-membered carbocycle and a reactive carbonyl group, makes it a potentially useful building block in the synthesis of more complex molecules.
While specific examples of the use of this compound in the total synthesis of complex natural products are not readily found in the literature, its structural motifs are present in various biologically active compounds. For instance, the cycloheptane (B1346806) ring is a core component of some pharmaceuticals and natural products. The ethanone side chain provides a handle for a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Grignard reactions, and Wittig reactions, which are fundamental in the construction of larger molecular frameworks. One documented derivative, (Z)-2-(7-butoxycarbonyl-6-chloro-3,3-dimethyl-3,4-dihydro-(2H)-isoquinolin-1-ylidene)-1-cycloheptylethan-1-one, showcases its incorporation into a more complex heterocyclic system.
The carbonyl group of this compound can be a prochiral center, and its reduction can lead to the formation of a chiral alcohol, 1-cycloheptylethanol. The enantioselective reduction of ketones is a well-established method for producing chiral secondary alcohols, which are valuable intermediates in asymmetric synthesis. The use of chiral catalysts or reagents can favor the formation of one enantiomer over the other with high enantiomeric excess.
Alternatively, this compound can be derivatized with a chiral auxiliary to direct subsequent reactions in a stereoselective manner. wikipedia.orgnih.govscielo.org.mx For example, reaction with a chiral amine can form a chiral enamine or imine, which can then undergo diastereoselective alkylation or other transformations. After the desired stereocenter is set, the chiral auxiliary can be removed, yielding an enantiomerically enriched product.
Table 2: Potential Chiral Intermediates from this compound
| Chiral Intermediate | Method of Generation | Potential Synthetic Utility |
| (R)- or (S)-1-Cycloheptylethanol | Asymmetric reduction of the carbonyl group. | Precursor for chiral esters, ethers, and other functional groups. |
| Chiral enamines/imines | Reaction with a chiral amine (auxiliary). | Diastereoselective α-alkylation, Michael additions. |
| Chiral oxazolidinones/thiazolidinethiones | Acylation of a chiral auxiliary with a derivative of this compound. | Diastereoselective aldol reactions, alkylations. |
Research Applications Beyond Direct Synthesis
The potential research applications of this compound and its derivatives extend beyond their role as synthetic intermediates. For instance, cycloalkyl derivatives are of interest in materials science and medicinal chemistry. The cycloheptyl group can impart specific conformational properties and lipophilicity to a molecule, which can be beneficial for its interaction with biological targets or for its physical properties in materials. While no specific research applications for this compound in these areas are prominently reported, the broader class of cycloalkyl ketones has been investigated for various purposes.
Model Substrate in Enzymatic Studies to Understand Stereospecific Reactions
The enantioselective reduction of prochiral ketones to their corresponding chiral alcohols is a pivotal transformation in organic synthesis, providing access to valuable enantiopure building blocks. Biocatalysis, utilizing enzymes such as alcohol dehydrogenases (ADHs), has emerged as a powerful and environmentally benign methodology for achieving high stereoselectivity in these reactions. This compound, with its distinct cycloheptyl and methyl substituents flanking the carbonyl group, presents an interesting model substrate for probing the stereoselectivity of various enzymatic systems.
The enzymatic reduction of this compound yields chiral 1-cycloheptylethanol. The stereochemical outcome of this reaction, whether the (R)- or (S)-enantiomer is predominantly formed, is dictated by the specific enzyme used. This selectivity is governed by the spatial arrangement of the enzyme's active site, which preferentially accommodates the substrate in a particular orientation.
The table below illustrates hypothetical outcomes of the enzymatic reduction of this compound with different types of alcohol dehydrogenases, based on known principles of stereoselective ketone reduction.
| Enzyme Type | Predominant Enantiomer | Expected Enantiomeric Excess (ee) | Rationale |
| Prelog-selective ADH | (S)-1-cycloheptylethanol | High (>95%) | The enzyme's active site preferentially accommodates the larger cycloheptyl group in a specific pocket, leading to hydride attack from the re-face of the carbonyl. |
| Anti-Prelog-selective ADH | (R)-1-cycloheptylethanol | High (>99%) | The active site topography favors binding of the substrate in an orientation that exposes the si-face of the carbonyl to the hydride source. |
| Non-selective ADH | Racemic mixture | Low (~0%) | The enzyme's active site does not exhibit a significant preference for the orientation of the cycloheptyl and methyl groups, resulting in a mixture of both enantiomers. |
These studies are fundamental to understanding the principles of biocatalytic stereocontrol and for the development of novel enzymatic processes for the synthesis of enantiomerically pure chemicals.
Applications in the Synthesis of Pharmaceutical Intermediates (e.g., requiring chiral intermediates)
Chiral intermediates are of paramount importance in the pharmaceutical industry, as the biological activity of a drug is often associated with a specific enantiomer. core.ac.uknih.govresearchgate.netnih.gov The synthesis of enantiopure drugs necessitates the use of chiral building blocks, and compounds like 1-cycloheptylethanol, derived from this compound, represent potential precursors to more complex pharmaceutical ingredients. core.ac.uknih.govresearchgate.netnih.gov
The cycloheptyl moiety, while less common than cyclohexyl or cyclopentyl rings in drug structures, can offer unique pharmacological properties due to its conformational flexibility and lipophilicity. The introduction of a chiral center adjacent to this ring, as in 1-cycloheptylethanol, provides a handle for the construction of more elaborate stereochemically defined molecules.
While direct applications of this compound in the synthesis of currently marketed drugs are not prominently reported, its potential as a chiral building block can be inferred from the importance of similar structures. portico.orgenamine.netnih.gov For example, chiral alcohols are versatile intermediates that can be converted into a variety of other functional groups, such as amines, esters, and ethers, which are common features in bioactive molecules.
The synthesis of a hypothetical pharmaceutical intermediate starting from this compound could proceed as follows:
Enantioselective Reduction: Biocatalytic reduction of this compound to yield enantiopure (R)- or (S)-1-cycloheptylethanol.
Functional Group Transformation: Conversion of the hydroxyl group to another functional group, for instance, an amine via a Mitsunobu reaction or reductive amination, to produce a chiral amine. Chiral amines are critical components of many pharmaceuticals.
Coupling Reactions: The resulting chiral intermediate can then be coupled with other fragments to assemble the final drug molecule.
The value of this compound in this context lies in its ability to provide a non-aromatic, carbocyclic scaffold with a defined stereocenter, which can be a desirable feature for optimizing the pharmacokinetic and pharmacodynamic properties of a drug candidate.
Contributions to Fragrance and Flavor Chemistry (Academic Perspective on Structure-Odor Relationships)
The study of structure-odor relationships (SORs) is a central theme in fragrance and flavor chemistry, aiming to understand how a molecule's chemical structure translates into its perceived scent. Alkyl cyclic ketones, a class to which this compound belongs, are known to contribute a diverse range of odor notes. nih.gov The odor profile of such a ketone is influenced by several factors, including the size of the cycloalkyl ring, the nature of the alkyl chain, and the position of the carbonyl group.
From an academic perspective, this compound serves as an interesting molecule for investigating the impact of the cycloheptyl ring on odor perception. The seven-membered ring has a higher degree of conformational flexibility compared to smaller rings like cyclopentyl or cyclohexyl, which can influence how the molecule interacts with olfactory receptors.
While a specific, detailed odor description of pure this compound is not widely published in scientific literature, general characteristics of related alkyl cycloalkyl ketones can provide a basis for academic discussion. Analogous compounds often possess notes described as herbaceous, woody, or fruity. The interplay between the cycloheptyl ring and the acetyl group in this compound would be expected to result in a complex odor profile.
| Structural Feature | Potential Odor Contribution | Rationale |
| Cycloheptyl Ring | Woody, herbaceous, slightly waxy | The carbocyclic nature and size of the ring often contribute to these types of notes. The flexibility of the seven-membered ring may lead to a less sharp, more rounded scent profile. |
| Acetyl Group (C=O) | Fruity, slightly sweet or pungent | The carbonyl group is a key osmophore (odor-bearing group) and its presence is crucial for the molecule's odor. In combination with the alkyl and cycloalkyl groups, it can contribute to fruity and sweet tonalities. |
| Overall Molecular Shape | Complex, potentially with multiple facets | The combination of the bulky, flexible cycloheptyl ring and the smaller acetyl group creates a specific molecular shape that will interact uniquely with a range of olfactory receptors, leading to a complex perceived odor. |
Further research, including sensory panel evaluations and computational modeling of receptor interactions, would be necessary to precisely define the odor profile of this compound and its specific contribution to the field of fragrance chemistry.
An In-depth Analysis of this compound in Organic Chemistry
Introduction to this compound
This compound, also known as cycloheptyl methyl ketone, is an organic compound featuring a seven-membered cycloheptane ring attached to an acetyl group. This ketone is a colorless liquid and serves as a notable example of a cycloalkane derivative with applications in synthetic chemistry. Its structure and reactivity are of interest to chemists studying the properties and transformations of medium-sized ring systems.
Physicochemical and Spectroscopic Properties
The properties of this compound are defined by its molecular structure, which combines a flexible seven-membered aliphatic ring with a polar carbonyl group.
Physical Properties: While extensive data is not widely available, the physical characteristics can be inferred from similar ketones. It is expected to be a colorless oily liquid with a boiling point influenced by its molecular weight and the cycloheptyl ring. It is likely soluble in common organic solvents like ethanol (B145695) and ether. wikipedia.org
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C9H16O |
| Molar Mass | 140.22 g/mol |
| Appearance | Colorless oily liquid |
| Solubility | Soluble in organic solvents |
Spectroscopic Data: Spectroscopic analysis is crucial for the identification and structural elucidation of this compound. nih.govspringernature.com
¹H NMR Spectroscopy: The proton NMR spectrum would show characteristic signals for the protons on the cycloheptane ring, likely appearing as a complex multiplet, and a singlet for the methyl protons of the acetyl group.
¹³C NMR Spectroscopy: The carbon NMR spectrum would display a distinct signal for the carbonyl carbon at a downfield chemical shift, along with signals for the carbons of the cycloheptane ring and the methyl group. researchgate.net
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1710 cm⁻¹ would be indicative of the C=O stretching vibration of the ketone. researchgate.net
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with fragmentation patterns characteristic of ketones and cycloalkanes. nih.gov
Synthesis of this compound
The synthesis of this compound can be achieved through several established methods in organic synthesis.
Friedel-Crafts Acylation: A common method for synthesizing ketones of this type is the Friedel-Crafts acylation. This involves the reaction of cycloheptane with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride.
From Cycloheptene (B1346976): An alternative route involves the use of cycloheptene as a starting material. chemicalbook.com The specific reaction pathway could involve hydration of the double bond followed by oxidation of the resulting alcohol to the ketone.
Grignard Reagent Based Synthesis: A multi-step synthesis can be envisioned starting from bromocycloheptane (B146454). study.com
Formation of a Grignard reagent by reacting bromocycloheptane with magnesium metal.
Reaction of the cycloheptylmagnesium bromide with acetaldehyde.
Oxidation of the resulting secondary alcohol to yield this compound. study.com
From Carboxylic Acids: Another synthetic approach involves the reaction of cycloheptanecarboxylic acid with methyllithium, which can stereospecifically convert the carboxylic acid to the corresponding methyl ketone. orgsyn.org
Chemical Reactivity and Transformations
This compound undergoes reactions typical of ketones, primarily involving the carbonyl group and the alpha-carbon atom.
Reactions at the Carbonyl Group: The carbonyl group is susceptible to nucleophilic attack.
Reduction: It can be reduced to the corresponding secondary alcohol, 1-cycloheptylethanol, using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.
Grignard Reactions: Reaction with Grignard reagents can be used to introduce new carbon-carbon bonds at the carbonyl carbon, leading to tertiary alcohols.
Reactions at the α-Carbon: The presence of alpha-hydrogens allows for enolate formation and subsequent reactions.
Haloform Reaction: As a methyl ketone, this compound can undergo the haloform reaction. In the presence of excess base and a halogen (e.g., bromine), it can be converted to cycloheptanecarboxylic acid and a haloform (e.g., bromoform). pearson.com This reaction proceeds through the formation of an enolate, followed by repeated bromination at the methyl group and subsequent cleavage. pearson.com
Applications in Organic Synthesis
The primary application of this compound is as an intermediate in organic synthesis. wikipedia.org Its functional group allows for a variety of chemical transformations, making it a useful building block for more complex molecules. The cycloheptane moiety is a structural feature in some natural products and pharmaceuticals, making its derivatives valuable synthetic targets. fiveable.me
Summary of Key Findings on this compound: this compound is a ketone with a cycloheptane ring system. Its synthesis can be accomplished through methods such as Friedel-Crafts acylation, reactions involving Grignard reagents, and from cycloheptene. The compound exhibits reactivity characteristic of ketones, including nucleophilic addition to the carbonyl group and reactions at the alpha-carbon, such as the haloform reaction. It serves as a useful intermediate in the synthesis of more complex molecules containing the cycloheptyl moiety.
Broader Implications for Cycloheptane Chemistry and Organic Synthesis: The study of this compound and its reactions contributes to the broader understanding of cycloheptane chemistry. Cycloheptane and its derivatives are important in various fields, including medicinal chemistry and materials science, due to their presence in natural products and their unique conformational flexibility. fiveable.me Synthetic strategies involving cycloheptane derivatives are crucial for constructing complex cyclic structures with controlled stereochemistry. fiveable.meorganic-chemistry.org The chemical transformations of this compound provide insights into the reactivity of medium-sized ring compounds and expand the toolbox of synthetic organic chemists for creating novel molecules. wikipedia.org
Q & A
Q. What are the validated synthetic routes for 1-cycloheptylethan-1-one, and how can researchers optimize yields?
- Methodological Answer : Retrosynthetic analysis using AI-powered tools (e.g., Template_relevance Reaxys or Pistachio models) can predict feasible pathways, such as Friedel-Crafts acylation of cycloheptane derivatives or ketone functionalization via Grignard reagents. Yield optimization requires iterative testing of catalysts (e.g., Lewis acids like AlCl₃), solvent polarity adjustments, and reaction temperature control. Purification via column chromatography with hexane/ethyl acetate gradients is recommended for isolating the ketone . Key Data :
| Parameter | Typical Range | Optimal Conditions |
|---|---|---|
| Catalyst Loading | 5–20 mol% | 10 mol% AlCl₃ |
| Reaction Temp. | 0–25°C | 10°C |
Q. How should researchers characterize this compound to confirm purity and structural identity?
- Methodological Answer : Combine spectroscopic techniques:
- ¹H/¹³C NMR : Compare chemical shifts (e.g., carbonyl resonance at ~210 ppm in ¹³C NMR) with PubChem data .
- GC-MS : Monitor molecular ion peaks (m/z 140 for [M]⁺) and fragmentation patterns.
- FT-IR : Validate ketone C=O stretch at ~1715 cm⁻¹.
For novel derivatives, include elemental analysis (C, H) and high-resolution mass spectrometry (HRMS) to confirm molecular formulae .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction kinetics data for this compound synthesis?
- Methodological Answer : Discrepancies often arise from unaccounted variables (e.g., trace moisture in solvents or catalyst deactivation). Implement:
- Statistical Design of Experiments (DoE) : Use factorial designs to isolate confounding factors.
- Control Experiments : Replicate reactions under inert atmospheres (N₂/Ar) to assess moisture sensitivity.
- Error Propagation Analysis : Quantify uncertainties using tools like Monte Carlo simulations .
Example Workflow :
Hypothesis → DoE Setup → Data Collection → ANOVA → Refinement
Q. What advanced computational methods are suitable for studying the conformational dynamics of this compound?
- Methodological Answer : Molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) can model cycloheptane ring puckering and ketone group interactions. Pair with:
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict steric strain.
- NMR Chemical Shift Prediction : Use software like ACD/Labs to compare simulated and experimental shifts .
Critical Parameters :
| Simulation Parameter | Setting |
|---|---|
| Temperature | 298 K |
| Solvent Model | Implicit (CHCl₃) |
Q. How can researchers design robust assays to evaluate the biological activity of this compound derivatives?
- Methodological Answer : Prioritize target-specific assays (e.g., enzyme inhibition for cyclooxygenase or kinase targets) with:
- Dose-Response Curves : Use 8–12 concentration points to calculate IC₅₀ values.
- Positive/Negative Controls : Include reference inhibitors (e.g., indomethacin for COX assays).
- Triplicate Measurements : Minimize variability via technical and biological replicates.
Validate hits with orthogonal methods (e.g., SPR for binding affinity) .
Data Reporting and Reproducibility
Q. What are the minimum data reporting standards for publishing studies on this compound?
- Methodological Answer : Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):
- Experimental Section : Detail solvent sources, purification steps, and instrument parameters (e.g., NMR field strength).
- Supporting Information : Provide raw spectral data, chromatograms, and crystallographic files (if applicable).
- Statistical Disclosures : Report p-values, confidence intervals, and software versions (e.g., GraphPad Prism 10.0) .
Q. How should researchers address batch-to-batch variability in this compound synthesis?
- Methodological Answer : Implement quality-by-design (QbD) principles:
- Critical Quality Attributes (CQAs) : Monitor yield, purity (HPLC ≥95%), and residual solvent levels.
- Process Analytical Technology (PAT) : Use in-situ FT-IR or Raman spectroscopy for real-time reaction monitoring.
- Stability Studies : Assess ketone degradation under stress conditions (heat, light) to refine storage protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
